molecular formula C28H25N3OS B14999405 4-[(2,5-dimethylbenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2,5-dimethylbenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14999405
M. Wt: 451.6 g/mol
InChI Key: CKVPNRQCJIAZQX-UHFFFAOYSA-N
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Description

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenyl derivatives, 4-methoxyphenyl compounds, and pyrrolo[2,3-d]pyrimidine cores. Common synthetic routes may involve:

    Aromatic Substitution Reactions: Introduction of functional groups onto the aromatic rings.

    Sulfur Incorporation: Using thiol or sulfide reagents to introduce the sulfanyl group.

    Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of aromatic nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, known for their applications in medicinal chemistry and materials science.

    Benzimidazole Derivatives: Compounds with a benzimidazole core, widely used in pharmaceuticals.

Uniqueness

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H25N3OS

Molecular Weight

451.6 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H25N3OS/c1-19-9-10-20(2)22(15-19)17-33-28-26-25(21-7-5-4-6-8-21)16-31(27(26)29-18-30-28)23-11-13-24(32-3)14-12-23/h4-16,18H,17H2,1-3H3

InChI Key

CKVPNRQCJIAZQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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